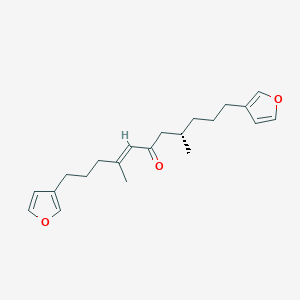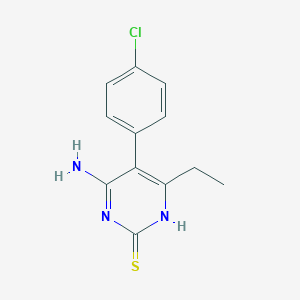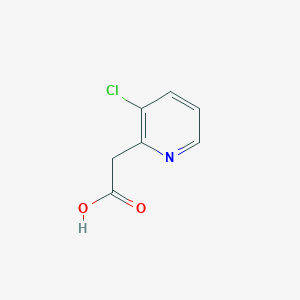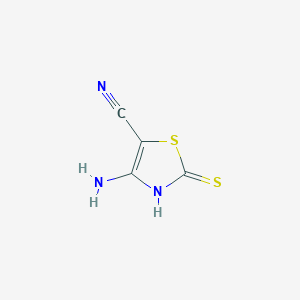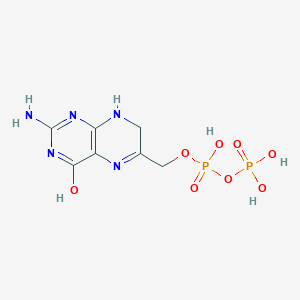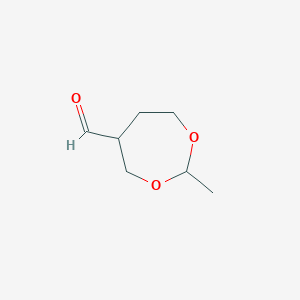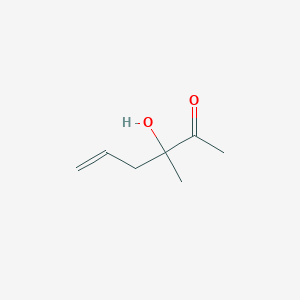
3-Hydroxy-3-methyl-5-hexen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methyl-5-hexen-2-one (HMH) is an organic compound that is commonly used in the food industry as a flavoring agent due to its fruity and green aroma. This compound is also known as leaf alcohol and is found naturally in fruits such as apples, bananas, and strawberries. In recent years, there has been an increasing interest in the scientific research application of HMH due to its potential health benefits.
Mecanismo De Acción
HMH exerts its antioxidant effects by scavenging free radicals and preventing oxidative damage to cells. It can also inhibit the production of reactive oxygen species (ROS) which are known to cause cellular damage. Additionally, HMH has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
HMH has been shown to have various biochemical and physiological effects. Studies have shown that HMH can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It can also improve glucose metabolism and insulin sensitivity, which may be beneficial for individuals with type 2 diabetes. HMH has also been shown to have neuroprotective effects and may be beneficial for individuals with neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HMH in lab experiments is its low toxicity. HMH has been shown to be safe for use in humans and animals at low doses. However, one limitation is its volatility, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on HMH. One area of interest is its potential use as a natural preservative in the food industry. HMH has been shown to have antimicrobial properties and may be effective in preventing the growth of harmful bacteria in food products. Another area of interest is its potential use in the development of new drugs for the treatment of various diseases. HMH has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of diseases such as cancer and Alzheimer's disease.
Métodos De Síntesis
HMH can be synthesized by the aldol condensation of acetaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by distillation to obtain pure HMH.
Aplicaciones Científicas De Investigación
HMH has been extensively studied for its potential health benefits. Research has shown that HMH has antioxidant properties and can scavenge free radicals in the body. Free radicals are known to cause damage to cells and contribute to the development of various diseases such as cancer, heart disease, and Alzheimer's disease.
Propiedades
Número CAS |
103383-83-1 |
|---|---|
Nombre del producto |
3-Hydroxy-3-methyl-5-hexen-2-one |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-hydroxy-3-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3 |
Clave InChI |
SYQRQOOKHDEYLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(CC=C)O |
SMILES canónico |
CC(=O)C(C)(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



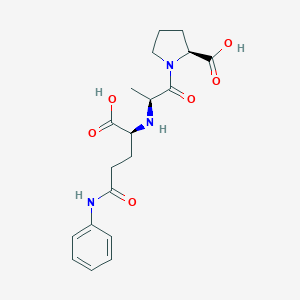
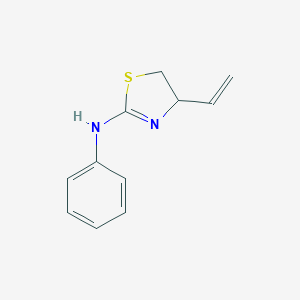
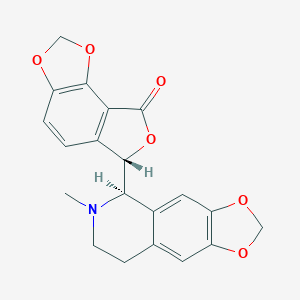
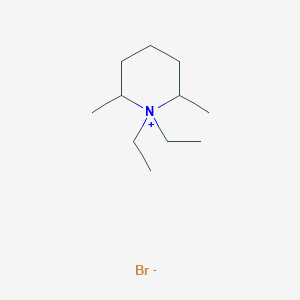
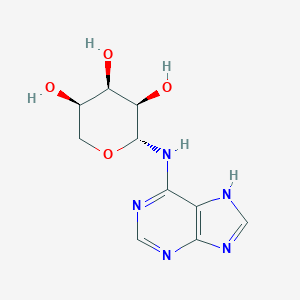
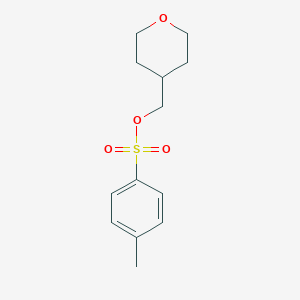
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
